molecular formula C12H19NO2 B13443707 N-(2-Hydroxyethyl) Pseudoephedrine-d3

N-(2-Hydroxyethyl) Pseudoephedrine-d3

Cat. No.: B13443707
M. Wt: 212.30 g/mol
InChI Key: DZUDAROQGILUTD-CBBHXFRQSA-N
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Description

N-(2-Hydroxyethyl) Pseudoephedrine-d3 (CAS: 1330277-60-5) is a deuterium-labeled analog of pseudoephedrine, a well-known sympathomimetic amine. The deuterium substitution (three deuterium atoms) is typically located on the methyl group of the ethylamine side chain, as inferred from its molecular formula C₁₂H₁₆D₃NO₂ and molecular weight 209.28 + 3.02 (D3) . This compound is primarily utilized as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-MS workflows to enhance analytical precision for quantifying pseudoephedrine and its metabolites in pharmacokinetic or forensic studies .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

212.30 g/mol

IUPAC Name

(1R,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12-/m0/s1/i2D3

InChI Key

DZUDAROQGILUTD-CBBHXFRQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCO)[C@@H](C)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 typically involves the incorporation of deuterium atoms into the pseudoephedrine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent production of the compound. This may include the use of high-pressure reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl) Pseudoephedrine-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl) Pseudoephedrine-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with various molecular targets and pathways. As a deuterated analogue, it exhibits similar pharmacological properties to pseudoephedrine but with altered metabolic stability and pharmacokinetics. This can result in differences in its biological effects and therapeutic potential .

Comparison with Similar Compounds

Deuterated Pseudoephedrine Derivatives

Deuterated analogs of pseudoephedrine are critical for avoiding isotopic interference in analytical assays. Below is a comparison of key deuterated derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Feature Primary Application
N-(2-Hydroxyethyl) Pseudoephedrine-d3 C₁₂H₁₆D₃NO₂ 209.28 + 3.02 1330277-60-5 Hydroxyethyl group with D3 labeling Internal standard for LC-MS
N-Acetyl Pseudoephedrine-d3 C₁₂H₁₄D₃NO₂ 210.29 N/A Acetyl group with D3 labeling Metabolic stability studies
N,O-Diacetyl Pseudoephedrine-d3 C₁₄H₁₆D₃NO₃ 243.32 N/A Dual acetyl groups with D3 labeling Solubility modulation
N-Nitrosoephedrine-D3 C₁₀D₃H₁₁N₂O₂ 197.25 N/A Nitroso group with D3 labeling Quantifying nitroso impurities

Key Findings :

  • Hydroxyethyl vs. Acetyl Groups : The hydroxyethyl group in this compound increases polarity compared to acetylated derivatives, improving aqueous solubility for biological sample analysis .
  • Stability : N-Nitrosoephedrine-D3 is less stable under basic conditions due to the nitroso moiety, limiting its use to specific analytical contexts .

Non-Deuterated Structural Analogs

Non-deuterated analogs highlight functional group modifications and their pharmacological implications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Difference Biological Relevance
Pseudoephedrine C₁₀H₁₅NO 165.23 90-82-4 Parent compound; no modifications Decongestant, chiral auxiliary
N-Methyl Pseudoephedrine C₁₁H₁₇NO 179.26 51018-28-1 Methyl substitution on nitrogen Reduced adrenergic activity
Phenylephrine Related Compound G C₁₁H₁₅NO₄ 225.24 1094089-46-9 Carboxymethyl and hydroxyl groups Impurity in phenylephrine synthesis

Key Findings :

  • Chiral Utility : Pseudoephedrine serves as a chiral auxiliary in asymmetric synthesis, as demonstrated in the synthesis of enantiomerically enriched amides (e.g., (S,S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-pyridineacetamide) .
  • Pharmacological Impact : N-Methyl Pseudoephedrine exhibits reduced α-adrenergic receptor activation due to steric hindrance from the methyl group, making it less potent than pseudoephedrine .

Role in Chromatography

  • LC-MS Performance : Deuterated analogs like this compound eliminate matrix effects in biological samples, enabling precise quantification .
  • Retention Behavior : Hydroxyethyl-substituted derivatives show longer retention times in reversed-phase LC compared to acetylated analogs due to increased hydrophilicity .

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